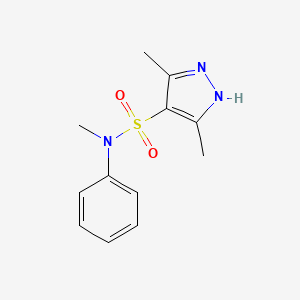
N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide (TPS) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TPS is a sulfonamide-based compound that has shown promising results in the field of medicinal chemistry, particularly in the development of drugs for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide involves the inhibition of enzymes such as carbonic anhydrase. N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide binds to the active site of the enzyme, preventing it from carrying out its normal function. This inhibition leads to a decrease in the activity of the enzyme, which can have various physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide are varied and depend on the specific enzyme that is inhibited. N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide has been shown to have anti-inflammatory effects by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide has also been found to have anti-tumor effects by inhibiting the activity of enzymes such as carbonic anhydrase IX, which is overexpressed in various types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide is its ease of synthesis, which makes it readily available for use in laboratory experiments. N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide has also been found to be stable under various conditions, which makes it suitable for use in a wide range of experimental settings. However, one limitation of N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.
Orientations Futures
There are many potential future directions for the study of N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide. One area of research could focus on the development of N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide-based drugs for the treatment of various diseases such as cancer, inflammation, and metabolic disorders. Another area of research could focus on the optimization of the synthesis method for N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide to improve its yield and purity. Additionally, the study of the mechanism of action of N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide could provide valuable insights into the regulation of various enzymes in the body.
Méthodes De Synthèse
The synthesis of N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide involves the reaction of 3,5-dimethyl-1H-pyrazole with phenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with N-methylmorpholine to yield N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide. The synthesis of N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide is a straightforward process that yields a high-quality product.
Applications De Recherche Scientifique
N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have potent inhibitory activity against various enzymes such as carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide has also been found to have anti-inflammatory and anti-tumor properties. These properties make it a promising candidate for the development of drugs for the treatment of various diseases such as cancer, inflammation, and metabolic disorders.
Propriétés
IUPAC Name |
N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-9-12(10(2)14-13-9)18(16,17)15(3)11-7-5-4-6-8-11/h4-8H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDCSIXZWMJKGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2-methylphenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5035286.png)
![3-[(3,5-dichlorophenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5035310.png)
![2-phenyl[1,3]thiazolo[2,3-a]phthalazin-4-ium-3-olate](/img/structure/B5035321.png)
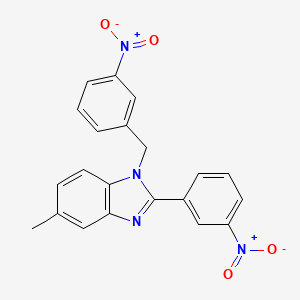
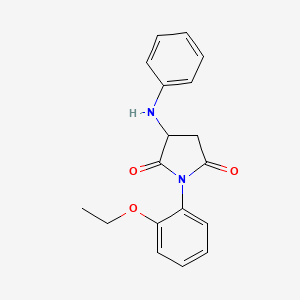
![4-methoxy-N-(2-methoxyethyl)-2-({1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5035340.png)
![4-[2-chloro-5-(trifluoromethyl)phenyl]-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5035354.png)
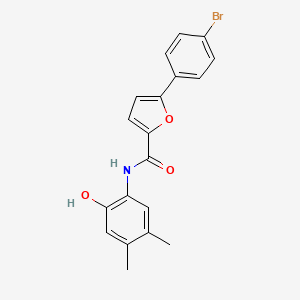
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5035359.png)
![N-benzyl-6-bromo-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5035371.png)
![4-(1-cyano-2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}vinyl)benzonitrile](/img/structure/B5035372.png)
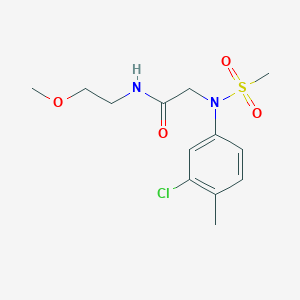
![3-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)thio]-2-butanone](/img/structure/B5035389.png)
![N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-2-(1H-1,2,4-triazol-5-yl)benzamide](/img/structure/B5035392.png)